8-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine
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Overview
Description
8-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy and methyl groups at specific positions on the quinoline ring. The final step involves the attachment of the morpholin-4-ylpropylamine side chain.
Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Methoxy and Methyl Groups: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide, while the methyl group can be added through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of Morpholin-4-ylpropylamine Side Chain: The final step involves the nucleophilic substitution reaction between the quinoline derivative and 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
8-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential as a fluorescent probe for biological imaging and as a ligand for binding studies.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic nitrogen-containing heterocycle with various biological activities.
8-methoxyquinoline: A derivative of quinoline with a methoxy group at the 8-position, known for its antimicrobial properties.
4-methylquinoline: A quinoline derivative with a methyl group at the 4-position, studied for its anticancer activity.
Uniqueness
8-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine is unique due to the presence of the morpholin-4-ylpropylamine side chain, which enhances its solubility and bioavailability. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse biological activities.
Properties
IUPAC Name |
8-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14-13-17(19-7-4-8-21-9-11-23-12-10-21)20-18-15(14)5-3-6-16(18)22-2/h3,5-6,13H,4,7-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEWWWCPSJQAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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